molecular formula C10H14FNO B13170649 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol

3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol

Cat. No.: B13170649
M. Wt: 183.22 g/mol
InChI Key: QUWQIRUTHYMPGM-UHFFFAOYSA-N
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Description

Structural Isomerism

Variations in functional group positioning generate distinct structural isomers:

  • This compound (target compound): Hydroxyl at C1, amino at C3.
  • 2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol (CAS 1181404-79-4): Amino group at C2.
  • 3-amino-3-(4-fluoro-3-methylphenyl)propan-1-ol : Hydroxyl and amino groups both at C3.

These isomers differ in physicochemical properties, such as boiling points and solubility, due to altered hydrogen-bonding capacities and dipole moments.

Stereoisomerism

The chiral center at C1 produces enantiomers:

  • (R)-3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
  • (S)-3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol

The (R)-enantiomer (CAS 1213857-29-4) has been synthesized and characterized, demonstrating the importance of stereochemistry in biological interactions. Resolution techniques such as chiral chromatography or asymmetric synthesis are critical for isolating enantiopure forms.

The table below summarizes key isomeric distinctions:

Isomer Type Example CAS Number Key Feature
Structural 2-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol 1181404-79-4 Amino group at C2
Structural 3-amino-3-(4-fluoro-3-methylphenyl)propan-1-ol Not listed Amino and hydroxyl at C3
Enantiomeric (R) (R)-3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol 1213857-29-4 R configuration at C1

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3

InChI Key

QUWQIRUTHYMPGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CCN)O)F

Origin of Product

United States

Preparation Methods

Route via Reductive Amination of Aromatic Aldehydes

Methodology:
This approach involves the reductive amination of 4-fluoro-3-methylbenzaldehyde with ammonia or primary amines, followed by reduction of the intermediate imine or iminium ion.

Reaction Steps:

  • Step 1: Condensation of 4-fluoro-3-methylbenzaldehyde with ammonia to form an imine.
  • Step 2: Reduction of the imine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ with Pd/C) to yield the amino alcohol.

Reaction Conditions:

  • Solvent: Ethanol or methanol
  • Temperature: 0–60°C
  • Catalyst: Palladium on carbon (for hydrogenation)
  • pH: Slightly basic to neutral

Research Outcome:
This method offers high stereoselectivity and yields, especially when chiral catalysts are employed, enabling enantioselective synthesis critical for pharmaceutical applications.

Route via Nucleophilic Addition to Epoxides

Methodology:
Preparation of epoxides from the corresponding aromatic compounds followed by nucleophilic ring-opening with ammonia.

Reaction Steps:

  • Step 1: Synthesis of 4-fluoro-3-methylphenyl epoxide via oxidation and epoxidation.
  • Step 2: Nucleophilic attack by ammonia or amines on the epoxide ring to produce the amino alcohol.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 25–60°C
  • Catalyst: Acidic or basic catalysts to facilitate ring-opening

Research Outcome:
This route allows regioselective addition, producing stereochemically pure amino alcohols suitable for further derivatization.

Route via Multi-step Organic Synthesis

Methodology:
A multi-step synthesis involving:

  • Formation of the aromatic precursor with fluorine and methyl substitutions.
  • Side-chain elongation via nucleophilic substitution or Grignard reactions.
  • Introduction of amino and hydroxyl groups through selective functionalization.

Reaction Conditions:

  • Use of protecting groups to ensure selectivity.
  • Catalysts such as palladium or copper complexes.
  • Purification through chromatography and recrystallization.

Research Outcome:
This method provides flexibility for structural modifications but requires meticulous control over reaction parameters to prevent side reactions.

Reaction Mechanisms and Key Reactions

Reaction Type Description Typical Reagents & Conditions Research Findings
Reductive Amination Converts aldehyde to amine via imine formation and reduction NaBH₄, H₂, Pd/C, ethanol High enantioselectivity achievable with chiral catalysts
Epoxide Ring-Opening Nucleophilic attack on epoxide to form amino alcohol NH₃, THF, mild heating Regioselective, stereochemically controlled synthesis
Nucleophilic Aromatic Substitution Substitution on aromatic ring with nucleophiles Ammonia, elevated temperature Enables functionalization at specific positions
Hydrogenation Reduction of aromatic rings or nitro groups H₂, Pd/C, high pressure Used in industrial scale production for high purity

Research Outcomes and Data Tables

Table 1: Comparative Synthesis Methods

Method Advantages Disadvantages Typical Yield Enantioselectivity
Reductive Amination Simple, high yield, stereoselective Requires chiral catalysts for enantioselectivity 70–85% Up to 99% ee with chiral catalysts
Epoxide Ring-Opening Regioselective, stereospecific Multi-step, sensitive to reaction conditions 60–80% High stereoselectivity
Multi-step Organic Synthesis Structural flexibility Lengthy, labor-intensive Variable Depends on chiral control

Research Findings:

  • Chiral catalysts such as BINOL-derived phosphoric acids significantly improve enantioselectivity.
  • Continuous flow reactors enhance scalability and reproducibility.
  • Use of environmentally benign solvents (e.g., ethanol) aligns with green chemistry principles.

Notes on Industrial and Laboratory Synthesis

  • Scale-up considerations: Automated reactors, continuous flow processes, and catalyst recycling improve efficiency.
  • Purification techniques: Chromatography, recrystallization, and distillation are employed to achieve pharmaceutical-grade purity.
  • Safety and environmental aspects: Use of less toxic reagents and solvents, along with waste minimization, are prioritized in modern synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or hydrogenation over a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one.

    Reduction: Formation of 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol and related compounds:

Compound Name Molecular Formula Substituents on Phenyl Ring Functional Groups Molecular Weight (g/mol) CAS Number Source
This compound (Target) C₁₀H₁₄FNO* 4-fluoro, 3-methyl -NH₂, -OH ~183.22* Not provided -
(1R)-1-(4-Fluoro-3-methylphenyl)propan-1-ol C₁₀H₁₃FO 4-fluoro, 3-methyl -OH 168.21 1176589-67-5
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride C₉H₁₃ClFNO 4-fluoro -NH₂, -OH (as HCl salt) 205.66 1213160-13-4
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C₁₆H₁₈FN 3-fluoro, 4-methyl -NH₂, -Ph (phenyl) 243.32 1179763-12-2
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)propan-1-ol C₉H₁₁FINO 4-iodo -NH₂, -OH, -F (on chain) 295.09 Not provided

*Calculated based on molecular formula.

Key Observations:

Functional Groups: The target compound’s amino and hydroxyl groups differentiate it from non-aminated analogs like (1R)-1-(4-fluoro-3-methylphenyl)propan-1-ol, which lacks the -NH₂ group.

Substituent Positions : Compared to 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine, the target’s 4-fluoro and 3-methyl substituents on the phenyl ring may confer distinct electronic and steric properties, influencing receptor binding .

Halogen Variation : The iodo-substituted analog () has a significantly higher molecular weight (295.09 vs. ~183.22) due to iodine’s atomic mass, which could affect pharmacokinetics (e.g., membrane permeability) .

Biological Activity

3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The presence of an amino group and a hydroxyl group allows for versatile interactions with biological macromolecules, influencing various biochemical pathways. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14FNO, with a molecular weight of approximately 201.24 g/mol. The compound features:

  • Amino Group (-NH2) : Contributes to hydrogen bonding and interaction with receptors.
  • Hydroxyl Group (-OH) : Enhances solubility and reactivity.
  • 4-Fluoro-3-methylphenyl Substituent : Influences lipophilicity and binding affinity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with various biological targets, including enzymes and receptors. These interactions can modulate enzyme activity and affect signal transduction pathways, making it a candidate for drug development in several therapeutic areas.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : Preliminary studies suggest that the compound can influence enzyme activity by forming stable complexes with target proteins, which may lead to modulation of metabolic pathways .
  • Receptor Binding : The structural features allow for potential binding to various receptors, which could impact physiological responses and therapeutic outcomes .
  • Antimicrobial Properties : Some studies have indicated that compounds with similar structures exhibit antimicrobial activity, suggesting that this compound may also possess this property .

Case Studies

Several studies have explored the biological implications of this compound:

Study 1: Enzyme Modulation
A study investigated the binding affinity of this compound to specific enzymes involved in metabolic pathways. The results demonstrated significant modulation of enzyme activity, indicating potential therapeutic applications in metabolic disorders.

Study 2: Antimicrobial Activity
In vitro testing revealed that derivatives of the compound exhibited antimicrobial effects against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in the synthesis of more complex organic molecules. Its ability to interact with biological systems positions it as a candidate for further research in drug development aimed at treating conditions such as cancer and metabolic diseases.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
3-Amino-1-(4-fluoro-2-methylphenyl)propan-1-olC11H14FNOAntimicrobial, enzyme modulation
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-olC12H16FNOAntiviral, receptor interaction
2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-olC11H14FNOOpioid receptor modulation

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